2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 922592-62-9
VCID: VC6029175
InChI: InChI=1S/C25H20N4O4S/c1-2-33-17-10-11-20-21(13-17)34-25(27-20)28(14-16-7-5-6-12-26-16)22(30)15-29-23(31)18-8-3-4-9-19(18)24(29)32/h3-13H,2,14-15H2,1H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C25H20N4O4S
Molecular Weight: 472.52

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

CAS No.: 922592-62-9

Cat. No.: VC6029175

Molecular Formula: C25H20N4O4S

Molecular Weight: 472.52

* For research use only. Not for human or veterinary use.

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide - 922592-62-9

Specification

CAS No. 922592-62-9
Molecular Formula C25H20N4O4S
Molecular Weight 472.52
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C25H20N4O4S/c1-2-33-17-10-11-20-21(13-17)34-25(27-20)28(14-16-7-5-6-12-26-16)22(30)15-29-23(31)18-8-3-4-9-19(18)24(29)32/h3-13H,2,14-15H2,1H3
Standard InChI Key ZYXQZRULLIKTJH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Introduction

Structural Composition and Molecular Properties

Core Structural Features

The compound’s architecture combines three distinct domains:

  • Isoindole-1,3-dione moiety: A bicyclic system with two ketone groups at positions 1 and 3, known for its electron-deficient character and participation in hydrogen bonding .

  • 6-Ethoxybenzothiazole: A heterocyclic ring system substituted with an ethoxy group at position 6, frequently associated with enhanced lipid solubility and receptor binding .

  • Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent that may facilitate interactions with enzymatic active sites or metal ions.

Molecular Descriptors

While exact experimental values for this compound are unavailable, analogs provide approximate parameters:

PropertyAnalog-Based EstimateSource Compound Reference
Molecular Weight~463.5 g/mol ,
Molecular FormulaC24H21N5O3SDerived from analogs
logP (Partition Coeff.)3.2–3.8 ,
Polar Surface Area~95 Ų ,
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8 ,

The logP estimate suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The high polar surface area implies potential challenges in blood-brain barrier penetration, aligning with trends observed in benzothiazole derivatives .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential coupling reactions:

  • Formation of the isoindole-1,3-dione-acetamide backbone: Phthalic anhydride reacts with glycine derivatives to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by activation as an acyl chloride .

  • Functionalization of the benzothiazole core: 6-Ethoxy-2-aminobenzothiazole is synthesized via cyclization of thiourea derivatives with 2-amino-4-ethoxyphenol, as demonstrated in analogous preparations .

  • N-Alkylation with pyridin-2-ylmethyl group: Introduction of the pyridinylmethyl substituent via nucleophilic substitution or reductive amination, using 2-(bromomethyl)pyridine as a common reagent.

Critical Reaction Conditions

  • Coupling Steps: Use of carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation between the isoindole-acetamide and benzothiazole amine .

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane facilitates phase separation during workup .

  • Purification: Chromatographic techniques (silica gel, reverse-phase HPLC) resolve structural isomers arising from the benzothiazole’s ethoxy orientation.

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While direct pharmacological data for this compound is absent, structural parallels suggest potential interactions with:

  • Kinase Enzymes: The isoindole-1,3-dione moiety mimics ATP-binding pocket motifs, as seen in inhibitors of cyclin-dependent kinases .

  • G-Protein-Coupled Receptors (GPCRs): Benzothiazole derivatives exhibit affinity for serotonin and dopamine receptors, modulated by ethoxy substituents .

  • Metalloproteinases: The pyridinylmethyl group may chelate zinc ions in enzyme active sites, analogous to hydroxamate-based inhibitors.

Anticipated Pharmacokinetic Profile

  • Absorption: Moderate oral bioavailability due to balanced logP and partial ionization at physiological pH.

  • Metabolism: Hepatic oxidation of the ethoxy group to hydroxyl derivatives, followed by glucuronidation, as observed in similar ethoxyarenes .

  • Excretion: Primarily renal, with enterohepatic recirculation of conjugated metabolites .

Comparative Analysis with Structural Analogs

Analog 1: N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

  • Key Differences: Replacement of the isoindole-pyridinylmethyl system with a methylpiperazine group.

  • Impact: Reduced molecular weight (~334 vs. ~463 g/mol) and lower polar surface area (~47 vs. ~95 Ų) enhance CNS penetration but decrease kinase binding affinity .

Analog 2: 2-(1,3-Dioxoisoindolin-2-yl)-N-[1-(thiophene-2-carbonyl)tetrahydroquinolin-7-yl]acetamide [Excluded per user request]

  • Key Differences: Substitution of benzothiazole with tetrahydroquinoline and thiophene groups.

  • Impact: Enhanced planar aromaticity improves intercalation into DNA but increases cytotoxicity risks .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure permits systematic variation of substituents to refine selectivity (e.g., replacing ethoxy with methoxy to alter metabolism) .

  • Prodrug Design: Esterification of the acetamide’s carbonyl group could enhance oral absorption, as demonstrated in related isoindole prodrugs .

Material Science

  • Luminescent Materials: Benzothiazole and pyridine moieties may confer fluorescence properties exploitable in organic LEDs, pending spectroscopic characterization.

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